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Compound of Interest

Compound Name: 4-Bromo-1,5-dimethyl-1H-indazole

Cat. No.: B1519901 Get Quote

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic

properties of 4-Bromo-1,5-dimethyl-1H-indazole, a heterocyclic compound of interest in

medicinal chemistry and materials science. Due to the current limited availability of public

spectroscopic data, this document outlines the theoretical expectations and standard

methodologies for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR)

spectra, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for this specific molecule.

The guide is designed to equip researchers with the foundational knowledge to perform and

interpret these analyses upon obtaining a sample.

Introduction: The Significance of 4-Bromo-1,5-
dimethyl-1H-indazole
Indazole derivatives are a well-established class of heterocyclic compounds that form the core

scaffold of numerous pharmacologically active agents. Their diverse biological activities have

led to their use in the development of therapeutics for a range of conditions. The specific

compound, 4-Bromo-1,5-dimethyl-1H-indazole, with its molecular formula C₉H₉BrN₂ and a

molecular weight of 225.09 g/mol , presents a unique substitution pattern that is of interest for

the synthesis of novel chemical entities.[1] The bromine atom at the 4-position provides a

versatile handle for further chemical modifications, such as cross-coupling reactions, enabling

the creation of diverse molecular libraries for drug discovery programs.
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The precise characterization of this molecule is paramount for its application in research and

development. Spectroscopic techniques are the cornerstone of this characterization, providing

unambiguous confirmation of the molecular structure, assessing purity, and offering insights

into the electronic and vibrational properties of the molecule. This guide will delve into the

expected spectroscopic signatures of 4-Bromo-1,5-dimethyl-1H-indazole.

Molecular Structure and Expected Spectroscopic
Features
A thorough understanding of the molecular structure is essential for predicting and interpreting

spectroscopic data. The structure of 4-Bromo-1,5-dimethyl-1H-indazole is presented below,

with atom numbering for reference in the subsequent spectroscopic discussions.

Figure 1: Molecular Structure of 4-Bromo-1,5-dimethyl-1H-indazole with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules

in solution. For 4-Bromo-1,5-dimethyl-1H-indazole, both ¹H and ¹³C NMR will provide critical

information.

¹H NMR Spectroscopy
The proton NMR spectrum will reveal the number of distinct proton environments, their

chemical shifts (δ), integration (number of protons), and multiplicity (splitting pattern).

Expected ¹H NMR Data:
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Protons
Expected
Chemical Shift
(ppm)

Multiplicity Integration Notes

N-CH₃ 3.8 - 4.2 Singlet 3H

The methyl

group on the

nitrogen is

expected to be

deshielded.

C-CH₃ 2.3 - 2.7 Singlet 3H

The methyl

group on the

aromatic ring will

have a typical

chemical shift.

H-3 7.8 - 8.2 Singlet 1H

This proton on

the pyrazole ring

is typically in the

downfield region.

H-6 7.0 - 7.4 Doublet 1H

Aromatic proton

adjacent to a

proton.

H-7 7.2 - 7.6 Doublet 1H

Aromatic proton

adjacent to a

proton.

Protocol for ¹H NMR Data Acquisition:

Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-1,5-dimethyl-1H-
indazole in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm

NMR tube.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

Data Acquisition Parameters:
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Pulse Sequence: Standard single-pulse sequence.

Spectral Width: Approximately 16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16 scans for a sufficiently concentrated sample.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will indicate the number of unique carbon environments in the

molecule.

Expected ¹³C NMR Data:

Carbon
Expected Chemical Shift
(ppm)

Notes

N-CH₃ 35 - 45

C-CH₃ 15 - 25

C-3 130 - 140

C-3a 120 - 130 Quaternary carbon

C-4 95 - 105
Carbon bearing the bromine

atom

C-5 135 - 145
Carbon bearing the methyl

group

C-6 115 - 125

C-7 120 - 130

C-7a 140 - 150 Quaternary carbon
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Protocol for ¹³C NMR Data Acquisition:

Sample Preparation: Use the same sample prepared for ¹H NMR.

Instrumentation: A 100 MHz or higher spectrometer (corresponding to a 400 MHz ¹H

frequency).

Data Acquisition Parameters:

Pulse Sequence: Proton-decoupled pulse sequence.

Spectral Width: Approximately 220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 512-2048 scans, as ¹³C has a low natural abundance.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
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Figure 2: General workflow for the spectroscopic characterization of a chemical compound.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering clues about its structure.

Expected Mass Spectrum Data:
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Molecular Ion (M⁺): An isotopic cluster will be observed for the molecular ion due to the

presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected m/z values

will be around 224 and 226.

Fragmentation: Fragmentation patterns may involve the loss of a methyl group (-15 amu), a

bromine atom (-79 or -81 amu), or other characteristic cleavages of the indazole ring.

Protocol for Mass Spectrometry Data Acquisition:

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g.,

methanol or acetonitrile).

Instrumentation: Utilize an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical

Ionization (APCI) mass spectrometer.

Data Acquisition Parameters:

Ionization Mode: Positive ion mode is typically effective for nitrogen-containing

heterocycles.

Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z

50-500).

Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the

fragmentation pattern to support the proposed structure.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Expected IR Absorption Bands:
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Wavenumber (cm⁻¹) Functional Group Vibration

3100 - 3000 Aromatic C-H Stretching

2950 - 2850 Aliphatic C-H Stretching

1620 - 1580 C=C Aromatic ring stretching

1500 - 1450 C=N Ring stretching

1380 - 1360 C-H Methyl bending

700 - 600 C-Br Stretching

Protocol for IR Spectroscopy Data Acquisition:

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total

Reflectance (ATR) accessory or by preparing a KBr pellet.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition Parameters:

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Data Analysis: Correlate the observed absorption bands with the expected functional groups

in the molecule.

Conclusion
The comprehensive spectroscopic analysis of 4-Bromo-1,5-dimethyl-1H-indazole, employing

¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, is essential for its unequivocal

structural confirmation and purity assessment. While publicly available experimental data is

currently limited, this guide provides a robust framework for researchers to acquire and

interpret the necessary spectroscopic information. The methodologies and expected data
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presented herein serve as a valuable resource for scientists and professionals engaged in the

synthesis, characterization, and application of this and related indazole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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